REACTION_CXSMILES
|
Br[C:2]1[N:10]2[C:5]([C:6]([S:13][CH3:14])=[N:7][C:8]([S:11][CH3:12])=[N:9]2)=[N:4][CH:3]=1.C[C:16]([N:18](C)C)=O>[C-]#N.[Zn+2].[C-]#N.[Zn].CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH3:12][S:11][C:8]1[N:7]=[C:6]([S:13][CH3:14])[C:5]2=[N:4][CH:3]=[C:2]([C:16]#[N:18])[N:10]2[N:9]=1 |f:2.3.4,^1:29,35|
|
Name
|
|
Quantity
|
6 g
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Type
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reactant
|
Smiles
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BrC1=CN=C2C(=NC(=NN21)SC)SC
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
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Name
|
zinc cyanide
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Quantity
|
1.694 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
1.053 g
|
Type
|
catalyst
|
Smiles
|
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was degassed
|
Type
|
CUSTOM
|
Details
|
by evacuating with vacuum
|
Type
|
CUSTOM
|
Details
|
completion of reaction with small amount of de-bromination byproduct and mostly product
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Type
|
FILTRATION
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Details
|
The reaction mixture was filtered through a plug of Celite
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Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel using
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Type
|
WASH
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Details
|
an automated ISCO system (330 g column, eluting with 0-10% ethyl acetate/dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NN2C(C(=N1)SC)=NC=C2C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |